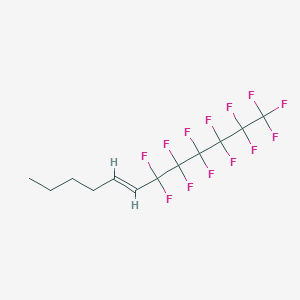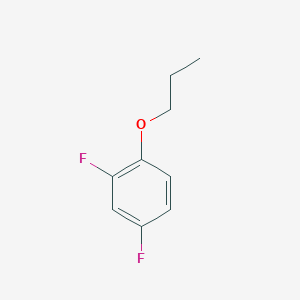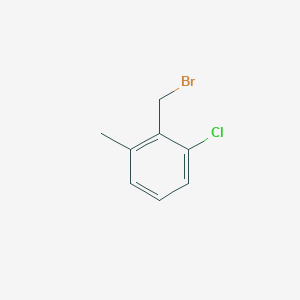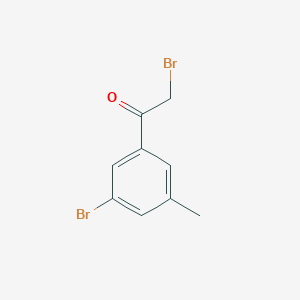
(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene
Overview
Description
(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene, commonly known as perfluorocarbons (PFCs), is a synthetic compound that has been extensively studied for its potential applications in scientific research. PFCs are unique in their ability to dissolve gases such as oxygen, carbon dioxide, and nitrogen, making them useful in a variety of research applications.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene, also known as 1-(Perfluorohexyl)hex-1-ene:
Organic Synthesis and Catalysis
1-(Perfluorohexyl)hex-1-ene is utilized in organic synthesis, particularly in photocatalytic reactions. It serves as a source of perfluorohexyl radicals in visible light-photocatalyzed reactions, enabling the functionalization of olefins, alkynes, and aromatic compounds. This compound is advantageous in green chemistry due to its ability to perform reactions in water, reducing the environmental impact compared to traditional organic solvents .
Material Science
In material science, 1-(Perfluorohexyl)hex-1-ene is employed to modify the surface properties of materials. Its perfluorinated chain imparts hydrophobic and oleophobic characteristics, making it useful in creating water and oil-repellent surfaces. This application is significant in developing advanced coatings and protective layers for various industrial and consumer products .
Biomedical Applications
The unique properties of 1-(Perfluorohexyl)hex-1-ene make it valuable in biomedical research. It is used in the development of fluorinated drugs and imaging agents. The compound’s ability to enhance the bioavailability and stability of pharmaceuticals, as well as its potential use in diagnostic imaging, highlights its importance in medical research .
Environmental Science
In environmental science, 1-(Perfluorohexyl)hex-1-ene is studied for its role in pollution control and remediation. Its application in photocatalytic degradation processes helps in breaking down persistent organic pollutants. This makes it a promising candidate for environmental cleanup efforts, particularly in water treatment and soil remediation .
Polymer Chemistry
1-(Perfluorohexyl)hex-1-ene is used in the synthesis of fluorinated polymers. These polymers exhibit exceptional chemical resistance, thermal stability, and low surface energy, making them suitable for high-performance applications in aerospace, electronics, and chemical processing industries. The incorporation of this compound into polymer matrices enhances their overall performance and durability .
Surface Modification and Coatings
The compound is also employed in surface modification techniques to create superhydrophobic and self-cleaning surfaces. By incorporating 1-(Perfluorohexyl)hex-1-ene into coatings, surfaces can achieve extreme water repellency and reduced adhesion of contaminants, which is beneficial for applications in automotive, construction, and textile industries .
Nanotechnology
In nanotechnology, 1-(Perfluorohexyl)hex-1-ene is used to functionalize nanoparticles, enhancing their stability and dispersibility in various solvents. This functionalization is crucial for developing advanced nanomaterials with tailored properties for applications in drug delivery, catalysis, and electronic devices .
Chemical Sensors
The compound’s unique chemical structure makes it suitable for use in chemical sensors. Its incorporation into sensor materials can improve sensitivity and selectivity for detecting specific analytes. This application is particularly relevant in environmental monitoring, industrial process control, and healthcare diagnostics .
Mechanism of Action
Target of Action
The primary targets of (E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene, also known as 1-(Perfluorohexyl)hex-1-ene, are currently unknown. The compound’s structure suggests that it may interact with lipid layers or other hydrophobic structures within cells . .
Mode of Action
It is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears This suggests that the compound may function as a surface-active agent, altering the properties of biological membranes or interfaces
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect . It involves complex processes such as drug absorption into the bloodstream, distribution throughout the body, metabolism into active or inactive forms, and eventual excretion . Understanding these properties for 1-(Perfluorohexyl)hex-1-ene would require dedicated pharmacokinetic studies.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s solubility, stability, and interactions with its targets
properties
IUPAC Name |
(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F13/c1-2-3-4-5-6-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h5-6H,2-4H2,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROPLCIMSIZRIC-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]-1H-imidazole](/img/structure/B3041067.png)

![4-{[(2-Chloroacetyl)oxy]imino}-6-fluorothiochromane](/img/structure/B3041071.png)
![2-[(3-Chloro-2-fluorobenzyl)thio]pyridinium-1-olate](/img/structure/B3041072.png)
![2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one](/img/structure/B3041073.png)

![4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile](/img/structure/B3041075.png)
![3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B3041077.png)
![[3-(Chloromethyl)phenyl]-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B3041079.png)
![3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one](/img/structure/B3041080.png)
![{[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane](/img/structure/B3041082.png)
![2,4-Dichloro-6-{(diphenylphosphoryl)[(1-eth-1-ynylcyclohexyl)amino]methyl}phenol](/img/structure/B3041085.png)

![N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B3041090.png)